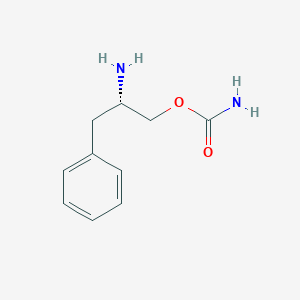
(S)-2-amino-3-phenylpropyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-amino-3-phenylpropyl carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its chiral center, which gives it specific stereochemistry and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-phenylpropyl carbamate can be achieved through several methods. One common approach involves the reaction of (S)-2-amino-3-phenylpropanol with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired carbamate product .
Another method involves the use of carbon dioxide and amines in the presence of a catalyst. This eco-friendly approach avoids the use of toxic reagents and provides high selectivity for the desired carbamate .
Industrial Production Methods
Industrial production of carbamates often involves continuous synthesis processes. For example, the reaction of carbon dioxide with amines in a continuous flow reactor can produce carbamates efficiently and with high purity . This method is advantageous for large-scale production due to its scalability and reduced environmental impact.
化学反应分析
Types of Reactions
(S)-2-amino-3-phenylpropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate to its amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .
科学研究应用
(S)-2-amino-3-phenylpropyl carbamate has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
作用机制
The mechanism of action of (S)-2-amino-3-phenylpropyl carbamate involves its interaction with specific molecular targets. For instance, carbamates can inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in the nervous system . This inhibition is reversible and depends on the carbamate’s ability to form a stable intermediate with the enzyme .
相似化合物的比较
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties but different biological activity.
Methyl carbamate: A simpler carbamate with applications in agriculture as a pesticide.
Phenyl carbamate: Similar in structure but with different substituents on the aromatic ring, leading to varied reactivity and applications.
Uniqueness
(S)-2-amino-3-phenylpropyl carbamate is unique due to its chiral center, which imparts specific stereochemistry and potential for enantioselective interactions. This makes it valuable in the synthesis of chiral drugs and as a tool in asymmetric synthesis .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Understanding its synthesis, reactions, and mechanism of action can further enhance its utility in developing new materials and therapeutic agents.
属性
CAS 编号 |
178429-63-5 |
|---|---|
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
[(2S)-2-amino-3-phenylpropyl] carbamate |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m0/s1 |
InChI 键 |
UCTRAOBQFUDCSR-VIFPVBQESA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)N)N |
规范 SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
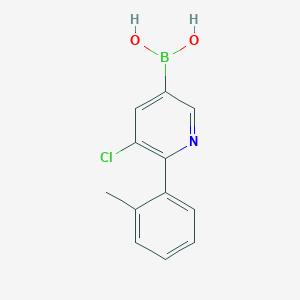
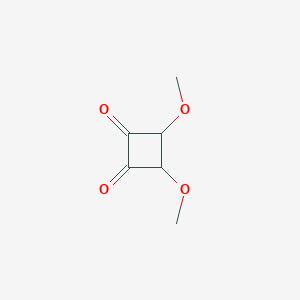
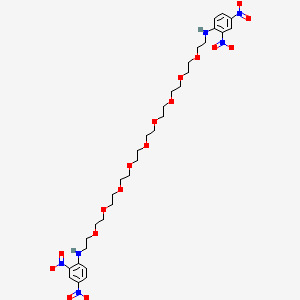
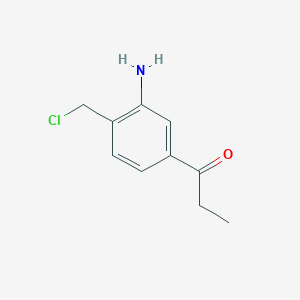

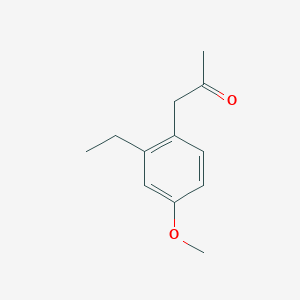
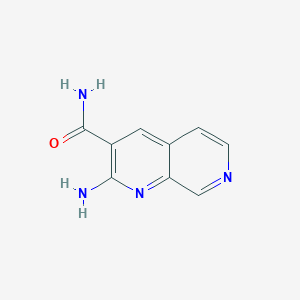
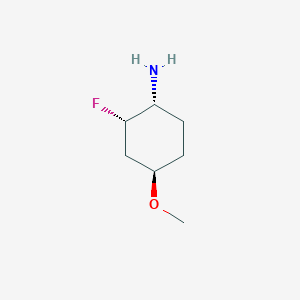
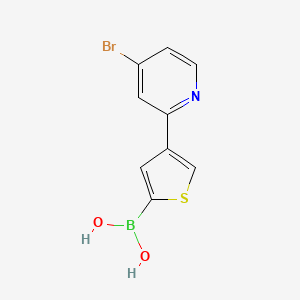
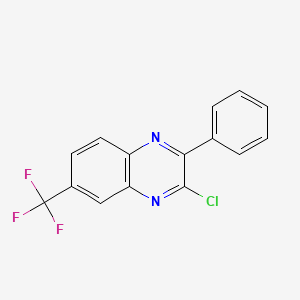
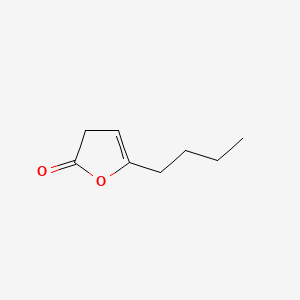
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)

